Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a methoxypyrazine group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone with substituted aromatic aldehydes to form chalcones, which are then reacted with phenyl hydrazine in the presence of absolute alcohol as a solvent . Another approach involves Pd-catalyzed C-N cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)ethanone: A precursor in the synthesis of the target compound.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: Known for their antimicrobial activity.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: An organoselenium compound with potential pharmaceutical applications.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells, sets it apart from other similar compounds .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyrrolidine ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : Approximately 351.366 g/mol
The structure incorporates a benzo[d][1,3]dioxole ring, which is known for various biological activities, alongside a methoxypyrazinyl substituent that enhances its interaction with biological targets .
Biological Activities
This compound exhibits several promising biological activities:
1. Antimicrobial Activity
Research indicates that compounds containing dioxole and pyrazine rings demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens by inhibiting their growth .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. This inhibition can play a crucial role in preventing cancer progression .
3. Neuroprotective Effects
Pyrrolidine-based compounds have been studied for their neuroprotective effects. The presence of the pyrrolidine ring in this compound may contribute to its ability to protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in disease pathways, enhancing its therapeutic potential.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-22-15-16(19-6-5-18-15)25-12-4-7-20(9-12)17(21)11-2-3-13-14(8-11)24-10-23-13/h2-3,5-6,8,12H,4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFVZFLZAYIQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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